N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzoxazepin core fused with a furan-2-carboxamide substituent. The benzoxazepin moiety comprises a seven-membered ring system containing oxygen and nitrogen atoms, while the furan-2-carboxamide group introduces a five-membered aromatic oxygen heterocycle. This compound is of interest due to its structural hybridity, which may confer unique physicochemical and pharmacological properties compared to analogs.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17-6-8-21-12-5-4-10(9-11(12)15(17)19)16-14(18)13-3-2-7-20-13/h2-5,7,9H,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEORFAPDDBDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxazepine ring through cyclization reactions, followed by the introduction of the furan-2-carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related derivatives (Table 1), highlighting key differences in substituents, molecular properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences:
Substituent Size and Complexity :
- The target compound features a furan-2-carboxamide group, which is smaller and less sterically demanding than the 3-methoxybenzamide substituent in the analog from . This difference may enhance the target compound’s solubility and membrane permeability compared to the bulkier benzamide derivative .
- The benzothiadiazole-5-carboxamide analog () introduces a sulfur-containing heteroaromatic system, which could improve π-π stacking interactions or metabolic stability due to sulfur’s electronic effects .
The furan ring in the target compound is less electron-rich than the benzothiadiazole system, possibly reducing its affinity for targets requiring strong aromatic interactions .
Molecular Weight and Lipophilicity: The target compound (MW = 297.28) has a lower molecular weight than both analogs, suggesting improved bioavailability under Lipinski’s rule-of-five guidelines.
Research Findings and Implications
- Synthetic Accessibility: The furan-2-carboxamide substituent is synthetically tractable, as evidenced by commercial availability of related intermediates (e.g., 2-cyanopyridine in ). This may facilitate scalable synthesis compared to the benzothiadiazole analog, which requires specialized sulfur/nitrogen heterocycle synthesis .
- Target Selectivity : The benzothiadiazole derivative’s sulfur atom could confer selectivity for metalloenzymes or redox-sensitive targets, whereas the target compound’s furan group may favor interactions with oxygen-dependent binding pockets.
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique benzoxazepine structure, which contributes to its biological activity. The molecular formula is , and it features several functional groups that may interact with biological targets.
The biological activity of this compound primarily involves the inhibition of key enzymes involved in metabolic pathways. It has been shown to act as an inhibitor of squalene synthase (SQS), a critical enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body and has implications for treating hypercholesterolemia and related disorders.
Inhibition of Squalene Synthase
Research indicates that derivatives of benzoxazepine structures exhibit potent inhibition against squalene synthase. For instance:
The IC50 values demonstrate the compound's effectiveness at low concentrations, suggesting strong binding affinity to the target enzyme.
Cholesterol Biosynthesis Inhibition
In vivo studies have shown that the compound not only inhibits SQS but also significantly reduces cholesterol biosynthesis in animal models:
Case Studies
- Hypercholesterolemia Treatment : A study involving the administration of this compound demonstrated a marked decrease in plasma cholesterol levels in hypercholesterolemic rats. The compound was administered at varying dosages to assess its pharmacological efficacy.
- Selectivity and Safety : In vitro assays using macrophage cell lines indicated that the compound exhibited selectivity towards SQS inhibition with minimal cytotoxic effects on host cells. The IC50 for host cells was significantly higher than that for intracellular parasites .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolve the benzoxazepine core’s methyl group (δ ~2.1–2.3 ppm) and furan carboxamide protons (δ ~7.5–8.0 ppm). Coupling patterns confirm the oxazepine ring’s conformation .
- FT-IR : Confirm carbonyl stretches (C=O, ~1680–1720 cm⁻¹) and amide N-H bonds (~3200–3300 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and hydrogen-bonding networks critical for stability .
How do structural modifications to the benzoxazepine core or furan substituent influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Modification Site | Example Change | Observed Impact on Activity | Source |
|---|---|---|---|
| Benzoxazepine C4 Substituent | Methyl → Ethyl/Trifluoromethyl | Enhanced kinase inhibition (e.g., SYK) but reduced solubility | |
| Furan C5 Position | Methyl → Methoxy/Chloro | Increased selectivity for inflammatory targets (e.g., COX-2) | |
| Amide Linker | Carboxamide → Sulfonamide | Improved metabolic stability but altered binding affinity |
Methodological Approach : Use in vitro enzyme assays (e.g., fluorescence polarization for kinase inhibition) paired with molecular docking (AutoDock Vina or GOLD) to predict binding modes .
What experimental strategies can resolve contradictions in reported biological activities across studies?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using recombinantly expressed targets (e.g., NDM-1 for metallo-β-lactamase studies) .
- Compound Purity : Verify purity (>95%) via HPLC and characterize by HRMS to exclude impurities as confounding factors .
- Data Normalization : Use internal controls (e.g., IC50 values normalized to reference inhibitors like staurosporine for kinase assays) .
How can computational methods guide the design of derivatives with improved pharmacological properties?
Advanced Research Question
- Pharmacophore Modeling : Identify essential motifs (e.g., benzoxazepine’s oxo group for hydrogen bonding) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME predict bioavailability; logP >3 suggests poor solubility, guiding substituent selection (e.g., polar groups at C5 of furan) .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target residence time .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
- Low Solubility : Use mixed-solvent systems (e.g., DMSO:EtOH) for vapor diffusion crystallization .
- Polymorphism : Screen 10–20 solvent combinations and vary temperature gradients to isolate stable polymorphs .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small crystals (<0.1 mm) .
What enzymatic targets are most promising for this compound, and how are they validated?
Advanced Research Question
- Kinase Inhibition : Prioritize SYK or JAK3 via in vitro kinase profiling panels (e.g., Eurofins DiscoverX) .
- Antimicrobial Activity : Test against β-lactamase-producing bacteria (e.g., A. baumannii) using broth microdilution assays .
- Validation : CRISPR/Cas9 knockout of target genes in cell lines confirms mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
